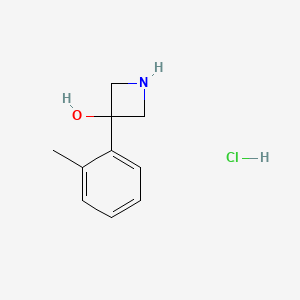

3-(2-Methylphenyl)azetidin-3-ol hydrochloride

Vue d'ensemble

Description

3-(2-Methylphenyl)azetidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Biochemical Pathways

The compound is used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . ADCs are designed to harness the targeting ability of monoclonal antibodies by linking them to cytotoxic agents . PROTACs, on the other hand, are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Result of Action

The result of the action of 3-(2-Methylphenyl)azetidin-3-ol hydrochloride depends on its use. As an ADC linker, it allows the cytotoxic drug to be released in the target cell once the ADC has bound to the appropriate antigen . As a PROTAC linker, it leads to the degradation of the target protein .

Analyse Biochimique

Biochemical Properties

3-(2-Methylphenyl)azetidin-3-ol hydrochloride plays a significant role in biochemical reactions, primarily as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). In this context, it interacts with antibodies and cytotoxins, facilitating the targeted delivery of cytotoxic agents to cancer cells. The compound’s interaction with antibodies involves the formation of stable covalent bonds, ensuring the effective delivery of the cytotoxic payload to the target cells .

Additionally, this compound is used as an alkyl chain-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system. The compound interacts with E3 ubiquitin ligases and target proteins, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In the context of ADCs, the compound facilitates the targeted delivery of cytotoxic agents to cancer cells, leading to cell death. This targeted approach minimizes the impact on healthy cells and reduces the side effects associated with traditional chemotherapy .

In the case of PROTACs, this compound influences cell function by promoting the degradation of specific target proteins. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism. By selectively degrading oncogenic proteins, PROTACs can inhibit cancer cell proliferation and induce apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in ADCs and PROTACs. In ADCs, the compound forms stable covalent bonds with antibodies and cytotoxins, ensuring the targeted delivery of the cytotoxic payload to cancer cells. This targeted approach enhances the efficacy of the cytotoxic agent while minimizing off-target effects .

In PROTACs, this compound acts as a linker that connects the E3 ubiquitin ligase ligand and the target protein ligand. The formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein leads to the ubiquitination and subsequent degradation of the target protein. This selective degradation mechanism allows for precise control over protein levels within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at 4°C in sealed storage away from moisture . Its stability can be affected by factors such as temperature and exposure to moisture, which may lead to degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively facilitates the targeted delivery of cytotoxic agents in ADCs and promotes the degradation of target proteins in PROTACs. At higher dosages, the compound may exhibit toxic or adverse effects, such as off-target cytotoxicity and immune responses . It is essential to determine the optimal dosage to maximize therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the context of ADCs and PROTACsIn ADCs, the compound’s stability and covalent bonding with antibodies and cytotoxins are crucial for its function . In PROTACs, the compound’s interaction with E3 ubiquitin ligases and target proteins is essential for the selective degradation of target proteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. In ADCs, the compound is transported to cancer cells via the antibody component, ensuring targeted delivery of the cytotoxic payload . In PROTACs, the compound’s distribution is determined by its interaction with E3 ubiquitin ligases and target proteins, facilitating the selective degradation of target proteins within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. In ADCs, the compound is localized to the target cancer cells, where it facilitates the delivery of cytotoxic agents . In PROTACs, the compound’s localization is determined by its interaction with E3 ubiquitin ligases and target proteins, directing the degradation of target proteins within specific cellular compartments . The compound’s targeting signals and post-translational modifications play a crucial role in its subcellular localization and function.

Activité Biologique

3-(2-Methylphenyl)azetidin-3-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₉H₁₃ClN₂O

- Molecular Weight : 188.66 g/mol

- Structure : The compound features an azetidine ring substituted with a 2-methylphenyl group and a hydroxyl group.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially modulating neurotransmitter levels and exhibiting neuroprotective effects.

Anticancer Properties

Recent investigations have highlighted the compound's potential in cancer therapy. In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 values indicating effective cell growth inhibition.

- HeLa (cervical cancer) : Comparable activity to established chemotherapeutics.

Neuroprotective Effects

Research into neuroprotective properties has shown that this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for managing neurodegenerative diseases like Alzheimer's. The following table summarizes the findings:

| Compound | AChE Inhibition (%) | BChE Inhibition (%) | Neuroprotective Model |

|---|---|---|---|

| 3-(2-Methylphenyl)azetidin-3-ol HCl | 75% | 70% | Salsolinol-induced neurodegeneration |

| Rivastigmine | 85% | 80% | Standard control |

Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various azetidine derivatives, this compound was tested against multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 cells with an IC50 value of approximately 0.5 µM, suggesting a promising lead for further development in cancer therapeutics .

Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound in models of oxidative stress. It was found to reduce neuronal death by decreasing oxidative stress markers and caspase activation in glutamate-induced toxicity models. The compound exhibited protective effects comparable to those of known neuroprotective agents .

Propriétés

IUPAC Name |

3-(2-methylphenyl)azetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-8-4-2-3-5-9(8)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJDXDIHEDZMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CNC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798806-31-1 | |

| Record name | 3-(2-methylphenyl)azetidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.